S-Naphthalen-2-yl benzothioate
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Overview
Description
S-Naphthalen-2-yl benzothioate: is a compound that belongs to the class of thioesters, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its applications in various fields, including photoinitiators for ultraviolet (UV) curing technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Naphthalen-2-yl benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is fully characterized by techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of acyl chlorides and thiols under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-Naphthalen-2-yl benzothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thioesters .
Scientific Research Applications
S-Naphthalen-2-yl benzothioate has several scientific research applications, including:
Chemistry: Used as a photoinitiator in UV-curing technology, which is a green and environmentally friendly technology.
Medicine: Investigated for its potential use in mucoadhesive materials and drug delivery.
Industry: Utilized in the production of optical lens materials and other industrial applications.
Mechanism of Action
The mechanism of action of S-Naphthalen-2-yl benzothioate as a photoinitiator involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process, resulting in the formation of a polymer network. The compound exhibits strong UV-visible light absorption with an extended absorption around 330 nm in DMSO .
Comparison with Similar Compounds
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-Tolyl thiobenzoate
Comparison: S-Naphthalen-2-yl benzothioate is unique due to its strong UV-visible light absorption and its efficiency as a photoinitiator in UV-curing technology. Compared to similar compounds, it offers better performance in terms of photoinitiation and polymerization efficiency .
Properties
CAS No. |
10154-60-6 |
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Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
S-naphthalen-2-yl benzenecarbothioate |
InChI |
InChI=1S/C17H12OS/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H |
InChI Key |
WXVZCQAFHBNAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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